2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide
説明
The compound 2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 4-fluorophenyl group at position 6 and a thio-linked acetamide moiety bearing a 4-methoxyphenyl group. Its molecular formula is C₂₀H₁₅FN₆O₂S, with a molecular weight of 422.43 g/mol.
特性
IUPAC Name |
2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2S/c1-28-16-8-6-15(7-9-16)22-19(27)12-29-20-24-23-18-11-10-17(25-26(18)20)13-2-4-14(21)5-3-13/h2-11H,12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQRSLBIONZEAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide represents a novel class of triazole derivatives that exhibit significant biological activities. This article provides an in-depth analysis of its pharmacological profile, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide
- Molecular Formula : C17H16FN5OS
- Molecular Weight : 357.40 g/mol
- CAS Number : Not specifically listed but related compounds include CAS 1116743-46-4.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymatic Pathways : The compound acts as an inhibitor of p38 mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4), which are crucial in inflammatory responses. This dual inhibition leads to a reduction in pro-inflammatory cytokines such as TNFα and IL-1β, making it a candidate for treating inflammatory diseases .
- Antimicrobial Activity : Triazole derivatives have been shown to possess broad-spectrum antimicrobial properties. In vitro studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal activities against various pathogens .
- Anticancer Potential : The triazole scaffold has been associated with anticancer effects due to its ability to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models .
Table 1: Summary of Biological Activities
Case Studies
-
Inflammatory Disease Model :
In a study involving rodent models of arthritis, administration of the compound led to a significant reduction in inflammatory markers and joint swelling compared to controls. The results suggest potential therapeutic use in rheumatoid arthritis . -
Antimicrobial Efficacy :
A comparative study evaluated the antimicrobial effects of the compound against standard antibiotics. The results indicated that it exhibited lower minimum inhibitory concentrations (MICs) against resistant strains of E. coli and MRSA, highlighting its potential as a novel antimicrobial agent . -
Cancer Cell Line Studies :
In vitro assessments on various cancer cell lines demonstrated that the compound induced cell cycle arrest and apoptosis through caspase activation pathways. This positions it as a promising candidate for further development in oncology .
類似化合物との比較
Core Structure and Substituent Variations
The target compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine family, which is structurally distinct from thiazolo-triazole hybrids (e.g., compounds in ) but shares functional similarities in terms of nitrogen-rich heterocycles. Key analogs include:
Q & A
Q. What are the critical safety protocols for handling this compound in laboratory settings?
Answer: Researchers must adhere to strict safety measures due to its acute toxicity and irritancy (GHS Classification: Skin Corrosion/Irritation, Severe Eye Damage) . Key protocols include:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid aerosol/dust inhalation.
- Emergency Response : For skin contact, wash immediately with soap/water; for eye exposure, rinse with water for ≥15 minutes .
- Storage : Keep in airtight containers away from moisture and incompatible reagents.
Q. What synthetic routes are documented for this compound?
Answer: The compound is synthesized via multi-step reactions involving:
- Core Structure Formation : Condensation of 4-fluorophenyl derivatives with triazolo[4,3-b]pyridazine precursors.
- Thioether Linkage : Reaction with thiolating agents (e.g., Lawesson’s reagent) to introduce the thioacetamide group .
- Final Acetamide Coupling : Amidation with 4-methoxyphenylamine under anhydrous conditions, monitored by TLC/HPLC .
Q. Which analytical techniques are essential for post-synthesis characterization?
Answer:
- Spectroscopy :
- NMR (¹H/¹³C): Confirm substituent positions (e.g., 4-fluorophenyl aromatic protons at δ 7.2–7.8 ppm) .
- HRMS : Verify molecular weight (e.g., [M+H]⁺ expected at m/z 425.12) .
- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding networks (e.g., C–H···O interactions in the triazolopyridazine core) .
Advanced Research Questions
Q. How can synthetic yield be optimized despite steric hindrance in the triazolopyridazine core?
Answer:
- Temperature Control : Perform coupling reactions at 0–5°C to minimize side products from reactive intermediates.
- Catalytic Systems : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura cross-coupling to enhance regioselectivity .
- DoE (Design of Experiments) : Apply response surface methodology (RSM) to optimize molar ratios of reagents (e.g., 1.2:1 amine:acyl chloride) .
Q. What in vitro models are suitable for evaluating its biological activity?
Answer:
- Enzyme Inhibition Assays :
- Kinase Profiling : Use ADP-Glo™ kinase assays to screen against EGFR or VEGFR2 (IC₅₀ determination) .
- Cell-Based Studies :
- Apoptosis Assays : Treat MCF-7 cells and measure caspase-3 activation via fluorometric substrates.
- Cytotoxicity : MTT assays in HEK293 or HepG2 cell lines (dose range: 1–100 µM) .
Q. How can low aqueous solubility be addressed in pharmacological studies?
Answer:
- Co-Solvent Systems : Use DMSO:PBS (10:90 v/v) to maintain solubility while minimizing cytotoxicity.
- Salt Formation : Prepare hydrochloride salts via HCl gas titration in diethyl ether .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability .
Q. What computational methods support structure-activity relationship (SAR) studies?
Answer:
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR’s ATP-binding pocket).
- QSAR Modeling : Apply CoMFA/CoMSIA to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
